5-Pyridin-4-ylcyclohexane-1,3-dione
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Overview
Description
5-Pyridin-4-ylcyclohexane-1,3-dione is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is characterized by a cyclohexane ring substituted with a pyridine ring at the 5-position and two keto groups at the 1 and 3 positions . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-4-ylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexane-1,3-dione, followed by the addition of a pyridine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-4-ylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like water or alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
Scientific Research Applications
5-Pyridin-4-ylcyclohexane-1,3-dione is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Pyridin-4-ylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: Lacks the pyridine ring, making it less versatile in chemical reactions.
Pyridine-4-carboxylic acid: Contains a carboxyl group instead of the cyclohexane ring, leading to different reactivity and applications.
1,3-Cyclohexanedione: Similar structure but without the pyridine ring, limiting its use in coordination chemistry and biological studies.
Uniqueness
5-Pyridin-4-ylcyclohexane-1,3-dione is unique due to the presence of both the cyclohexane-1,3-dione and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications in various scientific fields .
Properties
IUPAC Name |
5-pyridin-4-ylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-5-9(6-11(14)7-10)8-1-3-12-4-2-8/h1-4,9H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQUILDFXDGMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438872 |
Source
|
Record name | 5-pyridin-4-ylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-39-2 |
Source
|
Record name | 5-pyridin-4-ylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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